![molecular formula C10H6N4 B12869118 3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile](/img/structure/B12869118.png)
3H,3'H-[2,2'-Bipyrrole]-4,5'-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a bipyrrole structure with two cyano groups attached at the 4 and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile typically involves the formation of the bipyrrole core followed by the introduction of cyano groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the bipyrrole structure .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other scalable techniques.
化学反応の分析
Types of Reactions: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield bipyrrole oxides, while substitution reactions can introduce various functional groups at the cyano positions .
科学的研究の応用
3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The exact mechanism of action for 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
類似化合物との比較
- 1H,1’H-2,2’-Bipyrrole
- 1,4-Dihydropyrrolo[3,2-b]pyrrole
- Indole
- 1,4-Dihydroimidazo[4,5-d]imidazole
- 3H,3’H-4,4’-Biimidazole
- Benzimidazole
Comparison: 3H,3’H-[2,2’-Bipyrrole]-4,5’-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its electronic properties and reactivity compared to other bipyrrole derivatives. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics .
特性
分子式 |
C10H6N4 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
2-(4-cyano-3H-pyrrol-2-yl)-3H-pyrrole-5-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-4-7-3-10(13-6-7)9-2-1-8(5-12)14-9/h1,6H,2-3H2 |
InChIキー |
FOZIRSXAZRKHBC-UHFFFAOYSA-N |
正規SMILES |
C1C=C(N=C1C2=NC=C(C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


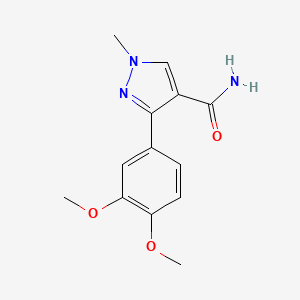
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
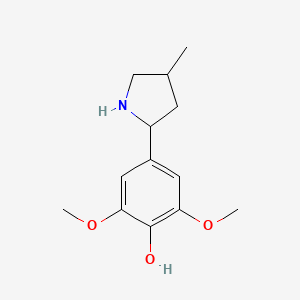
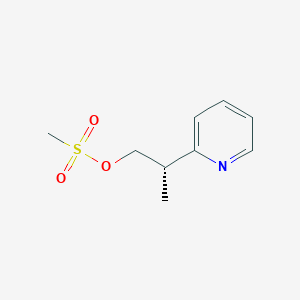
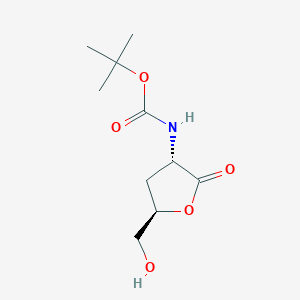
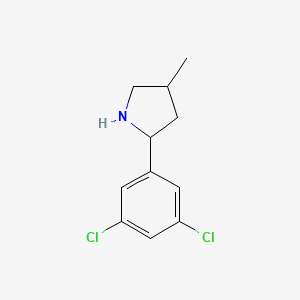
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)

![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
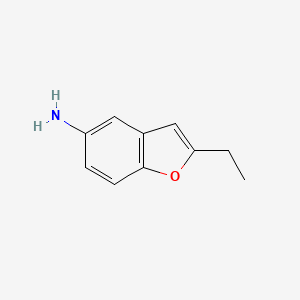

![(6-Methyl-1H-imidazo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B12869116.png)
